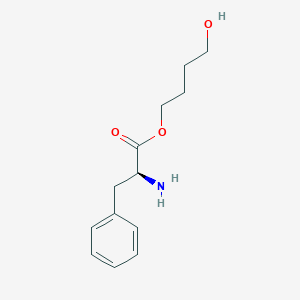

Phenylalanine 4-hydroxybutyl ester

Description

Structure

2D Structure

Properties

CAS No. |

136680-70-1 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |

InChI Key |

RPIZQTCVTPOZFI-LBPRGKRZSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |

Other CAS No. |

136680-70-1 |

Synonyms |

Phe-HBE phenylalanine 4-hydroxybutyl este |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylalanine 4 Hydroxybutyl Ester

Enzymatic Transesterification Approaches for Phenylalanine 4-Hydroxybutyl Ester Synthesis

Enzymatic transesterification has emerged as a important method for the synthesis of this compound. This biochemical process utilizes enzymes to catalyze the transfer of an acyl group from an ester to an alcohol. In this specific synthesis, the phenylalanine moiety is transferred from a donor ester to 1,4-butanediol (B3395766), yielding the desired this compound. nih.gov This method is favored for its high specificity and operation under mild reaction conditions.

α-Chymotrypsin Catalyzed Synthesis

α-Chymotrypsin, a serine protease, has been effectively employed to catalyze the synthesis of L-Phenylalanine 4-hydroxybutyl ester. nih.gov The enzyme facilitates the transfer of the L-phenylalanine radical from a racemic propyl ester to 1,4-butanediol. nih.gov This reaction is, however, often accompanied by side reactions such as alcoholysis, due to the presence of 1-propanol (B7761284) released during the primary reaction, and hydrolysis of both the starting and product esters. nih.gov

α-Chymotrypsin selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. sigmaaldrich.com This specificity is harnessed in the synthesis of peptide derivatives as well. For instance, α-chymotrypsin has been used to synthesize N-Acetyl-phenylalanine-glycinamide (N-Ac-Phe-Gly-NH2) from N-acetyl phenylalanine ethyl ester and glycinamide (B1583983) in a biphasic system. nih.gov

The catalytic activity of α-chymotrypsin is influenced by various factors. The enzyme consists of three peptide chains and its activity is optimal at a pH of 7.8 and a temperature of 50 °C. sigmaaldrich.com The presence of Ca2+ ions can both activate and stabilize the enzyme. sigmaaldrich.com

Subtilisin Carlsberg Catalyzed Formation of C-Terminal Esters

Subtilisin Carlsberg, another serine protease, is an efficient catalyst for the specific formation of C-terminal 3-hydroxypropyl or 4-hydroxybutyl esters of certain Boc-amino acids and peptides. nih.govgoogle.com This enzyme can be used for the transesterification of an N-protected amino acid or a peptide with an unprotected C-terminal carboxylic acid function in the presence of an alcohol like 1,4-butanediol. google.com

Subtilisin Carlsberg, often sourced from Bacillus licheniformis (e.g., as Alcalase®), is a robust and industrially available enzyme. google.com Its operational temperature range is typically between 25-60°C. google.com The enzyme can be immobilized, for instance, as cross-linked enzyme aggregates (CLEAs), which enhances its stability and reusability. google.com

The catalytic mechanism of subtilisin involves an acyl-enzyme intermediate. nih.gov The efficiency of this process is dependent on the pH, with the unprotonated form of an enzymatic base with a pKa of approximately 7.4 being crucial for the reaction. nih.gov

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized.

The choice of solvent system is critical in enzymatic reactions. While aqueous buffers are common, organic solvents or biphasic systems can be advantageous. nih.govasm.org Organic solvents can increase the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis by minimizing water-dependent side reactions like hydrolysis. asm.org For example, in the α-chymotrypsin-catalyzed synthesis of a dipeptide derivative, a biphasic system was employed. nih.gov

In some cases, deep eutectic solvents (DESs) have been shown to enhance both the catalytic efficiency and stability of enzymes. researchgate.net These green solvents can create a crowded molecular environment that protects the enzyme and can lead to a significant increase in reaction rates. researchgate.net

For continuous industrial-scale production, immobilizing the enzyme in a reactor system is highly advantageous. nih.govgoogle.com Immobilization allows for easy separation of the enzyme from the product, enabling its reuse and improving process economics. rsc.org A continuous fixed-bed reactor with immobilized α-chymotrypsin has been successfully used for the synthesis of L-Phenylalanine 4-hydroxybutyl ester. nih.gov

In this system, a constant yield of the hydroxybutyl ester was achieved as a function of space-time. nih.gov The maximum productivity reached was approximately 65 mol per day per liter of catalyst volume. nih.gov Immobilization can be achieved through various methods, including entrapment in alginate or cross-linking. rsc.org The design of the reactor, such as a packed-bed reactor, is crucial for maximizing enzyme loading and performance. mdpi.com

Stereochemical Control and Enantioselective Synthesis

The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is critical for its intended function and to avoid potential adverse effects from the other enantiomer.

Several strategies have been developed to achieve stereochemical control in the synthesis of amino acid esters. One common approach involves the use of chiral catalysts or auxiliaries that can direct the reaction towards the desired stereoisomer. For instance, in the synthesis of related β-amino acid derivatives, enantioselective methods have been employed with high success. nih.gov These methods often utilize metal-based catalysts with chiral ligands or organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other.

Another powerful technique is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. acs.org Lipases are frequently used for this purpose in the synthesis of various chiral esters. researchgate.netmdpi.com For example, the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate using lipase (B570770) AK has been shown to yield the (R)-enantiomer with an enantiomeric excess of up to 99%. researchgate.net This high degree of selectivity highlights the potential of enzymatic methods for producing enantiopure this compound. The synthesis of (2S, 3S)-Benzoic acid 2-azido-4,4,4-trifluoro-3-hydroxy-butyl ester also demonstrates the successful application of stereochemical control in complex syntheses. nih.gov

The table below summarizes key aspects of enantioselective synthesis relevant to amino acid esters.

Table 1: Approaches to Stereochemical Control in Amino Acid Ester Synthesis

| Method | Description | Key Advantages | Relevant Examples |

|---|---|---|---|

| Chiral Catalysis | Utilizes chiral metal complexes or organocatalysts to direct the stereochemical outcome of a reaction. | High enantioselectivity, catalytic nature allows for small amounts of catalyst. | Synthesis of β-phenylalanine derivatives. nih.gov |

| Enzymatic Resolution | Employs enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Resolution of ethyl 2-hydroxy-4-phenylbutyrate. researchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective reaction, after which it is removed. | High diastereoselectivity, predictable stereochemical outcome. | Synthesis of various chiral amino acids. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone or other functional group to create a chiral center. | Can produce highly enantiomerically enriched alcohols, which are precursors to esters. | Reduction of 4-chloro-3-oxobutanoic acid methyl ester. mdpi.com |

Chemoenzymatic Synthetic Strategies for this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective reaction pathways. This approach is particularly valuable for the synthesis of complex molecules like this compound, where the high selectivity of enzymes can be coupled with the versatility of chemical transformations.

A common chemoenzymatic strategy involves the use of lipases for the esterification or transesterification of a phenylalanine derivative with 4-hydroxybutane. Lipases are well-suited for this purpose due to their ability to function in organic solvents and their high enantioselectivity. mdpi.comnih.gov For instance, immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, have been successfully used in the synthesis of various amino acid esters. rsc.org These immobilized enzymes offer the advantage of easy separation from the reaction mixture and reusability, making the process more cost-effective and sustainable. nih.gov

The synthesis can proceed through direct esterification of phenylalanine with 4-hydroxybutane or through transesterification of a simpler phenylalanine ester, such as the methyl or ethyl ester. The choice of solvent, temperature, and substrate ratio can significantly influence the reaction rate and yield. numberanalytics.com For example, in the lipase-catalyzed synthesis of β-amino acid esters, methanol (B129727) was found to be a suitable "green" reaction solvent, and the reaction proceeded efficiently at a mild temperature of 35 °C. mdpi.com

A recent study developed a practical chemoenzymatic method for the synthesis of a chiral phenylalanine derivative, highlighting the power of combining chemical steps with enzymatic resolution. acs.org This approach utilized a chemical reduction followed by enzymatic resolution with an acylase to obtain the desired L-enantiomer with high purity and enantiomeric excess. acs.org Such a strategy could be adapted for the synthesis of enantiopure this compound.

The table below outlines a potential chemoenzymatic route for the synthesis of this compound.

Table 2: Illustrative Chemoenzymatic Synthesis of this compound

| Step | Reaction | Catalyst/Reagents | Key Considerations |

|---|---|---|---|

| 1. N-Protection | Protection of the amino group of phenylalanine. | e.g., Boc-anhydride | To prevent side reactions during esterification. |

| 2. Esterification | Esterification of N-protected phenylalanine with 4-hydroxybutane. | Immobilized Lipase (e.g., Novozym 435) | Optimization of solvent, temperature, and removal of water to drive the equilibrium. |

| 3. Deprotection | Removal of the N-protecting group. | Acidic conditions (e.g., TFA) | To yield the final product. |

Exploration of Novel Chemical Synthesis Pathways for Phenylalanine Esters

While chemoenzymatic methods offer significant advantages, the exploration of novel and efficient chemical synthesis pathways for phenylalanine esters remains an active area of research. These efforts are often focused on improving yields, reducing reaction times, and utilizing more environmentally benign reagents and conditions.

One of the most fundamental methods for ester synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com While a classic method, optimization of reaction conditions, such as the use of microwave irradiation, can significantly accelerate the reaction. researchgate.net

Recent research has also explored novel routes to phenylalanine derivatives that could be precursors for the synthesis of its esters. For example, a study reported the reaction of 1,10-phenanthrolin-5,6-dione with L-phenylalanine alkyl esters to form novel phenanthroline ligands. rsc.org This demonstrates the reactivity of the ester group and the potential for creating new derivatives.

Furthermore, the synthesis of sulfonamide derivatives of phenylalanine and proline ester conjugates has been reported, showcasing the versatility of the ester functionality for further chemical modification. researchgate.net These studies, while not directly focused on the 4-hydroxybutyl ester, provide insights into the chemical reactivity of phenylalanine esters and suggest potential pathways for their synthesis and derivatization.

The development of new catalytic systems is also a key area of interest. For instance, engineered phenylalanine ammonia-lyases have been used for the enantioselective synthesis of aspartic acid derivatives, highlighting the potential of biocatalysis beyond lipases for amino acid chemistry. researchgate.net While not directly applicable to esterification, this demonstrates the ongoing innovation in enzymatic methods that could inspire new approaches for phenylalanine ester synthesis.

Process Intensification and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up. The primary goals are to increase production capacity, improve efficiency, ensure safety, and reduce costs and environmental impact. catsci.com

For the synthesis of this compound, several factors need to be addressed during scale-up. catsci.com When considering a Fischer esterification, the choice of reactor, method for water removal (e.g., azeotropic distillation), and management of the excess alcohol are critical. The use of continuous flow reactors can offer advantages over batch reactors, including better heat and mass transfer, improved safety, and more consistent product quality. mdpi.com

In chemoenzymatic processes, the immobilization of the enzyme is a key factor for successful scale-up, as it allows for continuous operation and enzyme recycling. rug.nl The stability of the immobilized enzyme under process conditions, including temperature, solvent, and shear stress, must be thoroughly evaluated. Continuous centrifugal contactor separators can be used for integrated reaction and separation in biphasic systems, intensifying the process. rug.nl

The use of microwave-assisted synthesis has shown promise for accelerating esterification reactions, but its scale-up presents challenges related to the penetration depth of microwaves and ensuring uniform heating in large reaction volumes. researchgate.net However, the development of continuous-flow microwave reactors is addressing these limitations.

Process intensification can also be achieved through techniques like pervaporation to remove byproducts such as water from the reaction mixture, thereby shifting the equilibrium and increasing the conversion. researchgate.net The choice of membrane and operating conditions are crucial for the efficiency of this process. researchgate.net

The table below summarizes key considerations for the scale-up of this compound production.

Table 3: Scale-Up Considerations for this compound Synthesis

| Factor | Key Considerations | Potential Solutions |

|---|---|---|

| Reaction Kinetics | Understanding the reaction rate and equilibrium to optimize reactor design and operating conditions. | Detailed kinetic studies, process modeling. |

| Heat Transfer | Managing the heat of reaction, especially for exothermic or endothermic processes, to ensure temperature control and safety. catsci.com | Jacketed reactors, internal cooling coils, continuous flow reactors with high surface area-to-volume ratios. |

| Mass Transfer | Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., immobilized enzyme). | High-efficiency stirrers, static mixers in flow reactors. |

| Downstream Processing | Developing efficient and scalable methods for product purification and solvent recovery. | Crystallization, chromatography, distillation, membrane filtration. |

| Safety | Identifying and mitigating potential hazards associated with the chemicals and process conditions. catsci.com | Hazard and operability (HAZOP) studies, implementation of safety protocols. |

| Cost and Sustainability | Minimizing the cost of raw materials, energy consumption, and waste generation. catsci.com | Use of inexpensive and renewable starting materials, catalyst recycling, energy-efficient processes. |

Kinetic and Mechanistic Elucidation of Phenylalanine 4 Hydroxybutyl Ester Formation

Reaction Mechanism Investigations for Enzymatic Transesterificationnih.govmdpi.com

The enzymatic formation of Phenylalanine 4-hydroxybutyl ester from a phenylalanine ester, such as Phenylalanine propyl ester, and 1,4-butanediol (B3395766) is understood to proceed through a multi-step mechanism. tandfonline.comnih.gov This process is a classic example of enzymatic transesterification, where an acyl group is transferred from an ester to an alcohol.

Acyl-Enzyme Intermediate Formation and Decompositionnih.govmdpi.com

The cornerstone of the reaction mechanism is the formation of a covalent acyl-enzyme intermediate. tandfonline.comepfl.ch In a model reaction using α-chymotrypsin, the L-phenylalanine propyl ester first binds to the enzyme's active site. tandfonline.com The serine residue within the catalytic triad (B1167595) of the enzyme performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the release of propanol (B110389) and the formation of an L-phenylalanyl-α-chymotrypsin intermediate. tandfonline.commdpi.com

This acyl-enzyme intermediate is a pivotal species that can then undergo decomposition through several competing nucleophilic attack pathways. tandfonline.comepfl.ch The presence of this intermediate explains the observation of a maximum in the yield of L-phenylalanine 4-hydroxybutyl ester over time, as it is both formed and subsequently consumed. tandfonline.com

Nucleophilic Attack Pathways and Product Partitioningnih.govmdpi.com

The fate of the acyl-enzyme intermediate is determined by the nucleophiles present in the reaction medium. tandfonline.comresearchgate.net Three primary nucleophiles compete for the acyl group:

Water: Nucleophilic attack by water results in hydrolysis, yielding L-phenylalanine. tandfonline.com

Propanol: The alcohol released in the initial step, 1-propanol (B7761284), can act as a nucleophile, leading to the reformation of the starting L-phenylalanine propyl ester in a process known as alcoholysis. tandfonline.comnih.gov

1,4-Butanediol: The target nucleophile, 1,4-butanediol, attacks the acyl-enzyme intermediate to form the desired product, L-phenylalanine 4-hydroxybutyl ester. tandfonline.comnih.gov

Enzyme Kinetics and Rate Determining Steps in Esterificationnih.govmdpi.com

The efficiency of this compound synthesis is governed by the kinetics of the enzymatic reaction. Understanding the kinetic parameters and identifying the rate-determining steps are crucial for process optimization.

Determination of Kinetic Parameters (e.g., Affinity Constants, Rate Constants)nih.govmdpi.com

Kinetic studies on the α-chymotrypsin-catalyzed transesterification of L-phenylalanine propyl ester with 1,4-butanediol have provided valuable quantitative data. A kinetic model based on a two-step mechanism involving the formation and subsequent decomposition of the acyl-enzyme intermediate has been successfully applied to describe the reaction progress. tandfonline.com

Key kinetic parameters that have been determined include affinity constants and rate constants for the various reaction steps. For instance, the affinity constants of L-phenylalanine 4-hydroxybutyl ester and L-phenylalanine propyl ester for the enzyme were found to be very similar. tandfonline.com However, the rate constants for the decomposition of the acyl-enzyme intermediate by different nucleophiles vary significantly, influencing the product distribution. tandfonline.com

Interactive Data Table: Kinetic Parameters for α-Chymotrypsin Catalyzed Transesterification tandfonline.com

| Parameter | Value | Unit |

| Affinity Constant (L-Phenylalanine 4-hydroxybutyl ester) | 8.6 | l · (g · min)⁻¹ |

| Affinity Constant (L-Phenylalanine propyl ester) | 9.311 | l · (g · min)⁻¹ |

| Rate Constant (L-Phenylalanine formation) | 0.00126 | l · (g · min)⁻¹ |

| Rate Constant (L-Phenylalanine propyl ester formation) | 0.247 | l · (g · min)⁻¹ |

| Rate Constant (L-Phenylalanine 4-hydroxybutyl ester formation) | 0.299 | l · (g · min)⁻¹ |

Thermodynamic Aspects of this compound Synthesis

Applications of Phenylalanine 4 Hydroxybutyl Ester and Its Derivatives in Advanced Chemical Science

Role as a C-Terminal Activating Group in Peptide Synthesis

The selective formation of peptide bonds is a cornerstone of chemical biology and pharmaceutical development. libretexts.org A key strategy involves the activation of the C-terminal carboxyl group of an amino acid or peptide to facilitate coupling with the N-terminal amine of another. libretexts.org Phenylalanine 4-hydroxybutyl ester serves as a precursor to such activated species, particularly in enzyme-mediated methodologies that offer high selectivity and minimize side reactions like racemization. researchgate.netbachem.com

Enzymatic peptide synthesis leverages the catalytic prowess of proteases in non-aqueous or low-water environments to favor synthesis over hydrolysis. In this context, C-terminal esters, such as the 4-hydroxybutyl ester, function as activated acyl donors. Research has demonstrated that enzymes like subtilisin Carlsberg can effectively catalyze the formation of C-terminal 4-hydroxybutyl esters from N-protected amino acids in 1,4-butanediol (B3395766). google.comgoogle.com

This enzymatic esterification creates a "substrate mimetic," an ester moiety that the enzyme recognizes and activates for subsequent coupling. google.com The resulting ester can then be used in a second enzymatic step, where the same or a different enzyme catalyzes the ligation of this activated fragment to an incoming nucleophile, such as another amino acid or peptide, to form the desired peptide bond. google.comgoogle.com This two-step, one-pot approach, moving from ester formation to peptide coupling, represents an efficient strategy that avoids harsh chemical reagents.

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis for creating initial fragments with the precision of enzymatic ligation for assembling them into larger peptides. researchgate.netyoutube.com This hybrid approach is particularly valuable for producing complex, long, or cyclic peptides. youtube.com The C-terminal ester of a chemically synthesized peptide fragment acts as the recognition site for the ligase enzyme. youtube.com

Enzymes known as ligases, such as the engineered subtilisin variant Omniligase-1, recognize specific ester groups at the C-terminus of a peptide fragment. youtube.comuva.nl The enzyme forms a covalent thioacyl intermediate with the peptide fragment, releasing the alcohol portion of the ester (e.g., 4-hydroxybutanol). youtube.com Subsequently, the N-terminal amine of a second peptide fragment attacks this enzyme-bound intermediate, forming a native peptide bond and regenerating the free enzyme. youtube.com This process is highly efficient and operates under mild, aqueous conditions, preventing racemization and eliminating the need for side-chain protecting groups in many cases. researchgate.netyoutube.com The use of C-terminal esters is central to this methodology, providing the necessary activation for the enzymatic ligation step.

This compound as a Versatile Synthetic Intermediate for Complex Molecules

Beyond peptide synthesis, the structural motif of phenylalanine linked to a butanol-derived chain serves as a valuable building block for more complex molecular architectures. While direct applications of this compound itself are specific, its structural analogues are employed in the synthesis of diverse and biologically relevant compounds.

For instance, related structures are used to create synthetic models for studying fundamental biochemical processes. The synthesis of 5-(4-(4-hydroxybutyl)phenyl)pentan-1-ol was undertaken to create a model compound for investigating aromatic-radical interactions within enzymes. bangor.ac.uk Similarly, derivatives like p-(4-hydroxybenzoyl)phenylalanine, which can be seen as a more complex analogue, are synthesized and incorporated into peptides to act as photoreactive probes for elucidating peptide-protein interactions. nih.gov The synthesis of such complex amino acids often involves multi-step routes where esterified intermediates are key. Furthermore, the core structure is relevant in medicinal chemistry, as seen in the synthesis of bifunctional anticancer molecules that incorporate a (4-hydroxybutyl)amino moiety. core.ac.uk These examples highlight how the combination of the phenyl ring and a functionalized butyl chain, as found in this compound, provides a scaffold for constructing larger, specialized molecules.

Design and Synthesis of Phenylalanine-Based Hydroxybutyl Ester Analogues for Polymeric Applications

The incorporation of amino acid moieties into polymers is a rapidly growing field, aiming to create advanced materials with properties like biocompatibility, biodegradability, and sophisticated functionality. Phenylalanine and its ester derivatives are particularly useful monomers for these applications, imparting hydrophobicity, aromaticity, and structural definition to the resulting polymer chains. acs.orgmdpi.com

Phenylalanine-based diester monomers are key components in the synthesis of advanced copolymers such as poly(ester amide)s (PEAs) and poly(ester urea)s (PEUs). uwo.caresearchgate.net In a typical synthesis, L-phenylalanine is reacted with a diol, such as 1,6-hexanediol (B165255) or 1,8-octanediol, to form a diester monomer. researchgate.netnih.govduke.edu This monomer can then be polymerized with other building blocks, like di-p-nitrophenyl sebacate (B1225510) or via a reaction with phosgene (B1210022) or its equivalents, to yield the final polymer. researchgate.netnih.gov

These polymerization reactions, often solution or melt polycondensations, allow for the creation of copolymers with tunable properties. mdpi.comnih.gov By varying the diol chain length or the ratio of different monomers, researchers can precisely control the mechanical properties, degradation rates, and thermal characteristics of the resulting materials. researchgate.netnih.gov For example, increasing the diol chain length in phenylalanine-based PEUs results in a lower elastic modulus and higher elongation at break. researchgate.net This approach has been used to create libraries of polymers for specific applications, such as crosslinkable hydrogels for cell encapsulation and tissue engineering. uwo.ca

| Phenylalanine-Based Monomer | Copolymer Type | Key Findings/Applications | Reference |

|---|---|---|---|

| bis-L-phenylalanine-1,6-hexanediol-diester | Poly(ester urea) (PEU) | Used to create PEUs with tunable mechanical properties and degradation rates. | researchgate.net |

| bis-4-Iodo-L-phenylalanine-1,6-hexanediol-diester | Radiopaque Poly(ester urea) copolymer | Copolymerization with non-iodinated monomer allows tuning of X-ray contrast for medical imaging. | duke.edu |

| Phenylalanine-diol monomers (various diols) | Poly(ester amide) (PEA) | Created a library of PEAs for drug delivery nanoparticles; properties depend on diol structure. | nih.gov |

| L-phenylalanine and ε-caprolactone | Polyesteramide (PCP) | Melt polycondensation created copolymers with thermal stability improving with Phe content. | mdpi.com |

| N-carboxyanhydride of l-phenylalanine | Poly(l-lactide-b-l-phenylalanine) (PLLA-b-PPhe) | Sequential polymerization yielded phase-separated block copolymers. | mdpi.com |

The integration of phenylalanine ester moieties is a powerful strategy for developing functional polymeric materials. The phenylalanine residue provides hydrophobicity and the potential for π-π stacking interactions, which can drive the self-assembly of block copolymers into well-defined nanostructures like micelles. acs.org For example, poly(ethylene glycol)–poly(glycerol) (PEG–PG) block copolymers modified with phenylalanine moieties via biodegradable ester bonds have been shown to self-assemble into sub-100 nm micelles capable of encapsulating RNA. acs.org

Furthermore, the ester linkage itself can be designed to be biodegradable, leading to the development of resorbable materials for biomedical applications. Phenylalanine-based PEAs and PEUs are prominent examples, demonstrating tunable degradation profiles and low cytotoxicity. uwo.caresearchgate.net These materials are being explored for a wide range of uses, from drug delivery vehicles to scaffolds for regenerative medicine. nih.govpolyacs.org The versatility of the synthetic process allows for the creation of a vast library of materials with tailored properties simply by altering the diol and diacid components used in conjunction with the core phenylalanine ester structure. nih.gov

Exploration in Bioconjugation and Molecular Probe Development

Due to the absence of specific research on this compound in this area, no detailed findings or data can be presented.

Advanced Analytical Methodologies for Phenylalanine 4 Hydroxybutyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of Phenylalanine 4-hydroxybutyl ester, enabling its separation from complex mixtures and its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies for Phenylalanine Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acid esters. The separation can be achieved using various modes, including reversed-phase, hydrophilic interaction (HILIC), and chiral chromatography. helixchrom.comnih.gov For quantitative analysis, detection is commonly performed using ultraviolet (UV) detectors. researchgate.netdubailabtests.com

Methodologies for phenylalanine and its esters often employ C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netrsc.org The choice of mobile phase composition and pH is critical for achieving optimal retention and separation. For instance, at a pH below 3, amino acids are protonated and exhibit more hydrophobic character, leading to retention on reversed-phase columns. helixchrom.com

| Parameter | Typical Conditions for Phenylalanine Ester Analysis | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Nova-pack C18) | researchgate.net |

| Mobile Phase | Sodium acetate (B1210297) buffer and acetonitrile (e.g., 94:6 v/v) | researchgate.net |

| Detection | UV at 210-254 nm | researchgate.net |

| Flow Rate | 1 mL/min | |

| Temperature | 20 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Ester Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. mdpi.com Since amino acid esters like this compound are not inherently volatile, a derivatization step is required prior to analysis. nist.govsigmaaldrich.com This process involves converting the polar amino and carboxyl groups into less polar, more volatile functional groups.

Common derivatization strategies include esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com Reagents such as alkyl chloroformates or mixtures of perfluorinated alcohols and anhydrides are used to create volatile derivatives suitable for GC analysis. nih.govresearchgate.net The subsequent separation on a GC column, often a capillary column, is followed by detection and identification by a mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the molecule. nist.govnih.gov

| Parameter | Typical Conditions for Amino Acid Ester Analysis | Reference |

|---|---|---|

| Derivatization | Two-step: Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with trifluoroacetic anhydride) | sigmaaldrich.com |

| Column | Capillary column (e.g., HP-5MS) | ntu.edu.sg |

| Carrier Gas | Helium | ntu.edu.sg |

| Detection | Mass Spectrometry (Electron Impact ionization) | ntu.edu.sg |

| Temperature Program | Initial oven temperature of 40°C, ramped to 280°C | ntu.edu.sg |

Chiral Analysis and Enantiomeric Purity Determination

As this compound possesses a chiral center, distinguishing between its enantiomers (L- and D-forms) is critical. Chiral analysis is essential for determining the enantiomeric purity of the compound.

Enantioselective Chromatographic Methods for Phenylalanine Esters

Enantioselective chromatography is the most prevalent method for separating enantiomers. yakhak.org This is typically achieved using a chiral stationary phase (CSP) in HPLC that interacts differently with each enantiomer, leading to different retention times. semanticscholar.orgresearchgate.net

Several types of CSPs have proven effective for the separation of phenylalanine and its esters, including those based on:

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the enantiomers, leading to their separation. semanticscholar.org

Cyclofructans: Derivatized cyclofructans, such as the LARIHC™ CF6-P phase, have shown excellent enantioselectivity for primary amines, including amino acid esters.

Macrocyclic Glycopeptides: Antibiotics like teicoplanin and ristocetin, when bonded to a solid support, act as effective chiral selectors for amino acids in reversed-phase mode. semanticscholar.orgresearchgate.netnih.gov

Polysaccharide Derivatives: Amylose and cellulose (B213188) phenylcarbamate-derived CSPs can also be used for the enantiomeric resolution of amino acid esters. yakhak.org

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Separation Mode | Reference |

|---|---|---|---|

| Teicoplanin-based | Acetonitrile/Water (75/25 v/v) | Reversed-Phase | semanticscholar.orgresearchgate.net |

| Ristocetin-based | Acetonitrile/Water (60/40 v/v) | Reversed-Phase | semanticscholar.orgresearchgate.net |

| Alkyl derivatized cyclofructan 6 (LARIHC CF6-P) | Methanol/Acetonitrile/Acetic Acid/Triethylamine (70:30:0.3:0.2) | Normal Phase | |

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) | 2-propanol/hexane | Normal Phase | yakhak.org |

Derivatization Strategies for Chiral Resolution

An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent (CDA). nih.govresearchgate.net This strategy involves reacting the racemic this compound with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (e.g., C18). nih.gov

Several CDAs are available for derivatizing the amino group of amino acids and their esters. Examples include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is a widely used CDA. nih.gov

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate reacts with the amino group to form thiourea (B124793) diastereomers. nih.gov

S-NIFE: (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective agent for creating separable diastereomers. nih.gov

OPA/IBLC: o-Phthalaldehyde with a chiral thiol like isobutyryl-L-cysteine forms fluorescent diastereomeric isoindoles. nih.gov

The choice of CDA depends on the specific analytical requirements, including sensitivity and the nature of the detection method (e.g., UV or fluorescence). nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the 7.2-7.4 ppm range), the α-proton of the amino acid backbone, and the protons of the 4-hydroxybutyl ester group, including the methylene (B1212753) groups adjacent to the ester oxygen and the hydroxyl group. hmdb.cachemicalbook.comnih.gov

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the butyl chain. spectrabase.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. The high resolution distinguishes the compound from other molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in the MS/MS spectrum can be used to confirm the connectivity of the atoms within the molecule, verifying the presence of the phenylalanine core and the 4-hydroxybutyl ester moiety. nist.gov

Development and Validation of Robust Analytical Protocols for Research Applications

The establishment of robust and reliable analytical methods is a cornerstone of scientific research, ensuring the quality, consistency, and validity of experimental results. researchgate.net In the context of this compound research, the development and validation of such protocols are critical for its accurate quantification and characterization in various matrices. The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose. researchgate.net This process involves a thorough evaluation of several key parameters to ensure the method is reliable and reproducible.

A comprehensive validation process for an analytical method for this compound would typically encompass the following parameters, in line with established guidelines:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of this compound.

Precision: This parameter measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Detailed Research Findings

While specific validated analytical methods for this compound are not extensively detailed in publicly available literature, the principles of method development for similar compounds, such as phenylalanine and its derivatives, can be applied. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method coupled with a suitable detector, such as a UV or mass spectrometer (MS), would be a common approach for the analysis of this ester.

A hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed for the quantification of this compound in a biological matrix. The chromatographic separation could be achieved on a C18 column. nih.govnih.gov The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for sensitive and selective detection.

The validation of such a method would involve assessing the parameters mentioned above. For example, precision for the determination of phenylalanine in biological matrices has been reported to be less than 10% for both intra- and inter-assay measurements. nih.govnih.gov Similarly, accuracy has been demonstrated to be within 96.3% and 110.5% for phenylalanine in serum and urine. nih.govnih.gov The stability of the analyte under various conditions, such as freeze-thaw cycles and storage at different temperatures, would also be a critical part of the validation process. nih.gov

The following interactive data tables present illustrative validation data for a hypothetical LC-MS/MS method for this compound, based on typical performance characteristics observed for similar analytes.

Table 1: Illustrative Intra-Assay and Inter-Assay Precision

| Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) |

| Low | < 7 | < 9 |

| Medium | < 5 | < 7 |

| High | < 5 | < 6 |

Table 2: Illustrative Accuracy

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| 10 | 9.8 | 98.0 |

| 100 | 102.5 | 102.5 |

| 500 | 495.0 | 99.0 |

Table 3: Linearity and Range

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Further research would be necessary to establish and validate specific and robust analytical protocols tailored for this compound for its intended research applications.

Computational and Theoretical Investigations on Phenylalanine 4 Hydroxybutyl Ester

Molecular Modeling and Simulation of Reaction Pathways for Esterification

The synthesis of Phenylalanine 4-hydroxybutyl ester can be achieved via enzymatic transesterification, a process that has been elucidated through kinetic modeling. One key study investigated the transesterification of a racemic mixture of phenylalanine propyl ester with 1,4-butanediol (B3395766), catalyzed by the enzyme α-chymotrypsin, to produce L-phenylalanine 4-hydroxybutyl ester. epfl.ch

The reaction kinetics were described by a two-step mechanism:

Acyl-Enzyme Formation: The substrate, L-phenylalanine propyl ester, first binds to the enzyme and forms a stable acyl-enzyme intermediate, releasing propanol (B110389).

Nucleophilic Attack: This intermediate is then subject to attack by a nucleophile. In this system, three nucleophiles compete: water (leading to hydrolysis and the formation of L-phenylalanine), propanol (leading back to the starting ester), and 1,4-butanediol (leading to the desired product, L-phenylalanine 4-hydroxybutyl ester). epfl.ch

Molecular dynamics (MD) simulations are a common computational technique used to model such processes. nih.govresearchgate.net These simulations can map the trajectory of substrates entering the enzyme's active site and predict the energy profiles of the reaction, complementing experimental kinetic data. researchgate.net

The kinetic model revealed that the D-phenylalanine propyl ester acts as a competitive inhibitor in this reaction. epfl.ch The affinity constants and rates of formation for the various products were determined, highlighting the efficiency of 1,4-butanediol as a nucleophile in this biocatalytic system. epfl.ch

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Reaction This table is based on data from a kinetic study of the transesterification reaction to produce L-phenylalanine 4-hydroxybutyl ester. epfl.ch

| Parameter | Species | Value | Unit |

| Affinity Constant | L-phenylalanine propyl ester | 9.31 | L/(g·min) |

| L-phenylalanine 4-hydroxybutyl ester | 8.6 | L/(g·min) | |

| Rate Constant of Formation | L-phenylalanine (from hydrolysis) | 0.00126 | L/(g·min) |

| L-phenylalanine propyl ester | 0.247 | L/(g·min) | |

| L-phenylalanine 4-hydroxybutyl ester | 0.299 | L/(g·min) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical calculations for this compound are not widely published, the methodologies are well-established from studies on the parent amino acid, phenylalanine, and its derivatives. nih.govresearchgate.net Density Functional Theory (DFT) is a primary method used for these investigations, providing detailed information about a molecule's electronic properties. researchgate.netresearchgate.net

Such calculations typically involve:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule. For an ester, this would involve determining the precise bond lengths and angles of the phenyl ring, the amino acid backbone, and the flexible 4-hydroxybutyl chain. nih.gov

Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule. shd-pub.org.rs This map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is critical for understanding interaction mechanisms. shd-pub.org.rs For this compound, the carbonyl oxygen of the ester and the terminal hydroxyl group would be expected to be electron-rich sites.

Table 2: Representative Data from a Hypothetical DFT Analysis of this compound This table illustrates the types of electronic and structural data that would be obtained from quantum chemical calculations, based on typical findings for related molecules. researchgate.netnih.gov

| Parameter | Predicted Information |

| Optimized Bond Lengths | C=O (ester), C-O (ester), O-H (hydroxyl) |

| Key Bond Angles | Angles defining the ester linkage and the orientation of the butyl chain |

| HOMO Energy | Indicates the molecule's ability to donate an electron |

| LUMO Energy | Indicates the molecule's ability to accept an electron |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| MEP Surface | Negative potential around oxygen atoms; positive potential around amine hydrogens |

Enzyme-Substrate Docking and Interaction Analysis for Biocatalytic Systems

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a protein to form a stable complex. mdpi.comnih.gov This technique is crucial for understanding the basis of enzyme specificity and for designing new biocatalytic processes. researchgate.net

For the biocatalytic synthesis of this compound, docking simulations would be performed with the enzyme α-chymotrypsin. epfl.ch The process involves:

Preparing the 3D structures of both the enzyme and the ligand.

Defining the binding pocket or active site of the enzyme.

Algorithmically placing the ligand into the binding site in numerous possible conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores typically indicating more favorable binding. researchgate.net

The analysis of the best-docked pose reveals the specific molecular interactions responsible for stabilizing the enzyme-substrate complex. For this compound in the active site of α-chymotrypsin, the following interactions would be expected:

Hydrophobic Interactions: The phenyl ring of the phenylalanine moiety would likely fit into a hydrophobic pocket within the enzyme's active site, a characteristic feature of chymotrypsin's specificity.

Hydrogen Bonding: The amino group of the ligand, the carbonyl oxygen of the ester, and the terminal hydroxyl group of the butyl chain are all potential hydrogen bond donors or acceptors, which could form key interactions with active site residues. mdpi.com

Table 3: Key Elements in a Docking Study of this compound with α-Chymotrypsin This table outlines the components and expected findings from a molecular docking simulation based on the known properties of the enzyme and ligand.

| Component | Description |

| Enzyme (Receptor) | α-Chymotrypsin |

| Ligand | This compound |

| Potential Key Interactions | Hydrophobic (π-π stacking), Hydrogen Bonding, van der Waals forces |

| Predicted Binding Affinity | A negative value (in kcal/mol) indicating the strength of the interaction |

| Interacting Residues | Amino acid residues within the enzyme's S1 pocket that form direct contacts with the ligand |

Conformational Analysis and Stereochemical Prediction

Computational methods are used to explore the conformational landscape by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. researchgate.net The primary dihedral angles that define the conformation of this compound include:

Backbone Dihedrals (φ, ψ): These angles, common to all amino acids, describe the rotation around the N-Cα and Cα-C' bonds, respectively. nih.gov

Side Chain Dihedrals (χ1, χ2): These describe the rotation of the phenyl group relative to the amino acid backbone. nih.gov

Ester Chain Dihedrals: Additional rotatable bonds within the 4-hydroxybutyl chain add further degrees of freedom, allowing this part of the molecule to adopt various extended or folded shapes.

The analysis produces a potential energy surface (Ramachandran-like plot) that shows low-energy regions corresponding to the most stable and probable conformations. nih.gov These stable conformers are often stabilized by favorable intramolecular interactions, such as a potential hydrogen bond between the terminal hydroxyl group and the ester's carbonyl oxygen. The stereochemistry of the starting L-phenylalanine is typically retained during the esterification process. epfl.ch

Table 4: Key Dihedral Angles for Conformational Analysis of this compound This table lists the principal dihedral angles whose rotation determines the molecule's three-dimensional shape. nih.govnih.gov

| Dihedral Angle | Atoms Defining the Angle | Description |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| Psi (ψ) | N-Cα-C'-O | Rotation around the Cα-C' bond |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation of the side chain at the Cα-Cβ bond |

| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ1 | Rotation of the phenyl ring |

| Omega (ω) Ester | Cα-C'-O-C1(butyl) | Rotation around the ester C'-O bond |

| Butyl Chain Dihedrals | Multiple | Rotations around the C-C bonds of the 4-hydroxybutyl moiety |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Catalytic Systems for Phenylalanine 4-Hydroxybutyl Ester Synthesis

The synthesis of this compound, a process of esterification, stands to benefit significantly from advancements in catalytic technologies. Current methods, while effective, often present challenges in terms of efficiency, selectivity, and sustainability. The development of next-generation catalytic systems is a critical research frontier, with a focus on several promising areas.

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach to synthesizing complex chiral molecules like this compound. For instance, a practical chemoenzymatic method has been developed for the synthesis of a key intermediate of Lifitegrast, a phenylalanine derivative, achieving a high yield and enantiomeric excess. This process utilized a Zn/HCl reduction system followed by enzymatic resolution with an acylase acs.org. Such hybrid approaches can leverage the high selectivity of enzymes while utilizing robust chemical transformations.

Enzymatic catalysis, particularly with lipases and proteases, is a cornerstone of green chemistry and holds immense potential for ester synthesis. The immobilization of enzymes, such as α-chymotrypsin and subtilisins (B1170691) on supports like porous chitosan (B1678972) beads, has been shown to enhance their catalytic activity and stability in organic solvents, facilitating reuse and continuous processes nih.gov. Research into novel immobilization techniques and the use of enzymes in non-conventional media, like frozen aqueous solutions, has demonstrated increased yields in peptide synthesis, a related field mdpi.com. The development of engineered enzymes with tailored specificities and enhanced stability will be crucial. For example, engineered ω-transaminases have been used for the synthesis of β-phenylalanine esters from stable β-keto ester substrates mdpi.com.

Nanocatalysts represent a rapidly emerging class of materials with significant potential for esterification reactions. Their high surface-area-to-volume ratio and unique electronic properties can lead to enhanced catalytic activity and selectivity. Magnetically recyclable nanocatalysts, such as those based on magnetite (Fe₃O₄), offer an environmentally friendly and efficient option for esterification, with the catalyst being easily recoverable using an external magnetic field biofueljournal.com. Other promising nanocatalysts include acid-base bifunctional heteropolyacids and metal-organic frameworks (MOFs), which have shown high efficiency in simultaneous transesterification and esterification reactions rsc.orgehemj.com. The design of novel nanocatalysts, such as ZIF-4@HAp, for solvent-free esterification reactions further underscores the move towards greener synthetic processes rsc.org.

Future research in this area will likely focus on the design of highly active, selective, and robust catalysts. This includes the development of multifunctional catalysts that can perform several reaction steps in a one-pot process, the exploration of novel support materials for enzyme immobilization, and the application of computational modeling to design catalysts with optimized properties.

Advanced Materials Engineering Incorporating this compound Derivatives

The unique chemical structure of phenylalanine and its derivatives, including this compound, makes them valuable building blocks for the creation of advanced functional materials. The presence of an aromatic ring, a chiral center, and reactive functional groups (amine and ester) allows for the design of polymers and other materials with tailored properties.

Biodegradable polymers derived from amino acids are a significant area of research with numerous potential biomedical applications nih.gov. These polymers can be designed to have a wide range of properties, from being positively or negatively charged to being hydrophobic or hydrophilic scientific.net. The degradation products of such polymers are expected to be non-toxic and readily metabolized by the body nih.gov. Poly(ester amides) (PEAs) derived from amino acids are a prominent class of these biodegradable polymers, and their properties can be tuned by varying the constituent amino acids and other monomers researchgate.netupc.edu. For example, L-phenylalanine-based poly(ester urea)s have been shown to possess tunable mechanical properties and degradation rates, with some exhibiting an elastic modulus nearly double that of polylactic acid researchgate.net.

The incorporation of phenylalanine derivatives into polymers can impart specific functionalities. For instance, these derivatives can be used to create self-assembling peptides that form nanostructures like nanofibers and hydrogels . These materials have potential applications in drug delivery systems and tissue engineering, where they can provide controlled release of therapeutic agents . The chemical modification of phenylalanine at its C or N terminus has led to the synthesis of a large number of low-molecular-weight gelators that form supramolecular gels with applications in areas such as drug delivery, tissue engineering, and environmental remediation rsc.orgresearchgate.net.

Future research will likely focus on the synthesis of novel polymers and materials incorporating this compound and its derivatives. This will involve exploring new polymerization techniques, such as one-pot melt polycondensation for creating imide-containing polyesters with programmable structures and tunable performance rsc.org. Furthermore, the development of functional polymers with specific biological activities or responsive behaviors will be a key area of investigation. For example, the creation of chiral polytriazole derivatives carrying phenylalanine pendants has been shown to result in materials with interesting optical properties, including circularly polarized luminescence and aggregation-induced emission bohrium.com.

Integration with Synthetic Biology for Tailored Biocatalytic Production

Synthetic biology offers a paradigm-shifting approach to the production of valuable chemicals like this compound. By engineering the metabolic pathways of microorganisms such as Escherichia coli, it is possible to create "cell factories" that can produce the desired compound from simple feedstocks like glucose.

The microbial production of L-phenylalanine, the precursor to this compound, has been extensively studied and optimized through metabolic engineering nih.govmdpi.com. Strategies to enhance production include increasing the intracellular levels of precursors, alleviating transcriptional repression and feedback inhibition of key enzymes, and engineering global regulators nih.gov. These engineered strains can serve as a platform for the production of various phenylalanine derivatives.

The biosynthesis of esters in engineered microorganisms has also been demonstrated. For example, a biosynthetic pathway for 2-phenylethylacetate, an aromatic ester, has been designed and expressed in E. coli. This pathway involves a four-step conversion from L-phenylalanine, utilizing an aminotransferase, a decarboxylase, a reductase, and an alcohol acetyltransferase for the final esterification step nih.govresearchgate.net. A similar strategy could be envisioned for the production of this compound, where the final step would involve the esterification of L-phenylalanine with 1,4-butanediol (B3395766), catalyzed by an appropriate enzyme expressed in the microbial host.

The development of such a whole-cell biocatalyst would require the identification or engineering of an enzyme capable of efficiently catalyzing the esterification of phenylalanine with 4-hydroxybutanol within the cellular environment. Lipases are known to catalyze esterification reactions, and intracellular lipases have been identified that can function in aqueous environments, making them potential candidates for such a system mdpi.com.

Future research in this area will focus on several key aspects. Firstly, the discovery and engineering of novel enzymes with high specificity and activity towards the desired esterification reaction will be crucial. Secondly, the optimization of the metabolic pathways in the host organism to maximize the flux towards the final product will be necessary. This may involve the knockout of competing pathways and the overexpression of rate-limiting enzymes. Finally, the development of efficient fermentation and downstream processing strategies will be required to make the biocatalytic production of this compound economically viable. The establishment of de novo biosynthetic pathways for related aromatic compounds, such as para-amino-phenylethanol, in E. coli demonstrates the potential of this approach for producing a wide range of valuable chemicals frontiersin.org.

Emerging Methodologies and Paradigms in Phenylalanine Ester Research

The field of amino acid and ester synthesis is continuously evolving, with new methodologies and paradigms emerging that promise to overcome the limitations of traditional approaches. These advancements are expected to have a significant impact on the synthesis and application of this compound and its derivatives.

One of the most exciting recent developments is the use of photocatalysis in amino acid synthesis. Photo-mediated C-H functionalization offers a mild and environmentally friendly way to directly modify amino acid derivatives, allowing for the rapid synthesis of non-proteinogenic amino acids mdpi.com. Cooperative photocatalysis with N-heterocyclic carbenes has also been developed for the synthesis of β-amino esters with high regioselectivity acs.org. These methods could potentially be adapted for the synthesis of novel phenylalanine derivatives with unique properties.

Multicomponent reactions (MCRs) are another powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. Recent advances in MCRs have enabled the synthesis of a diverse range of non-proteinogenic α-amino acid esters with excellent experimental outcomes researchgate.net. The application of MCRs to the synthesis of this compound or its derivatives could lead to more streamlined and atom-economical synthetic routes.

In the realm of biocatalysis, the concept of cascade biocatalysis is gaining traction. This approach involves the use of multiple enzymes in a single pot to perform a series of sequential reactions, mimicking the efficiency of metabolic pathways in nature. One-pot cascade biocatalysis systems have been developed for the conversion of L-phenylalanine into other valuable chiral compounds rsc.org. Such a strategy could be employed for the synthesis of this compound, where the entire reaction sequence from a simple precursor is carried out in a single reactor.

Furthermore, recent breakthroughs in the direct amination of carboxylic acids using iron-nitrene catalysts highlight the potential for developing more direct and powerful methodologies for α-amino acid synthesis prismbiolab.com. The continuous development of new chiral catalysts and the application of enzymes in novel ways, such as in dynamic kinetic resolutions, are also expanding the toolbox for the synthesis of chiral amino acid derivatives nih.govacs.org.

The future of this compound research will undoubtedly be shaped by these emerging methodologies. By embracing these new paradigms, researchers will be able to design more efficient and sustainable synthetic routes, create novel materials with tailored properties, and unlock new applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenylalanine 4-hydroxybutyl ester, and what key parameters influence yield?

- Methodological Answer : The esterification of phenylalanine with 4-hydroxybutanol typically involves acid-catalyzed condensation (e.g., using HCl or H₂SO₄) or carbodiimide coupling agents (e.g., DCC/DMAP) to activate the carboxyl group. Critical parameters include reaction temperature (optimized between 25–60°C to avoid racemization), stoichiometric ratios (excess 4-hydroxybutanol to drive equilibrium), and protection of the amino group (e.g., Boc or acetyl groups) to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies esterification via downfield shifts of the α-proton (δ 4.1–4.3 ppm for the hydroxybutyl group) and characteristic splitting patterns for the phenylalanine backbone .

- IR : Ester carbonyl stretching (~1740 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 144.1684 for the ester moiety) and fragmentation patterns validate the molecular formula .

Q. What factors affect the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility is influenced by the ester’s hydrophobicity (logP ~1.5) and hydrogen-bonding capacity. It is sparingly soluble in water (0.1–1 mg/mL at 25°C) but miscible in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions risk hydrolysis, while alkaline conditions promote ester saponification. Storage at –20°C under inert gas (N₂/Ar) minimizes degradation .

Advanced Research Questions

Q. How do electronic and steric effects in this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The hydroxybutyl group introduces steric hindrance, reducing nucleophilic attack efficiency during peptide bond formation. Electronic effects (e.g., electron-withdrawing ester groups) can be quantified via Hammett constants (σ) to predict coupling rates. Optimize reaction conditions using kinetic studies (e.g., monitoring by HPLC) and computational tools (e.g., DFT calculations for transition-state modeling) .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer : Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

- Using mild coupling agents (e.g., HATU) at low temperatures (0–4°C).

- Employing chiral auxiliaries (e.g., Oppolzer’s sultam) to stabilize the α-carbon configuration.

- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How do structural modifications in this compound impact its metabolic stability in enzymatic assays?

- Methodological Answer : Enzymatic hydrolysis (e.g., by esterases) can be assessed via in vitro assays using liver microsomes or recombinant enzymes. Replace the hydroxybutyl group with fluorinated analogs (e.g., 4-fluoro substitution) to sterically block enzymatic access. Quantify degradation half-life (t₁/₂) using LC-MS/MS and correlate with molecular dynamics simulations of enzyme-substrate interactions .

Q. What computational approaches predict interactions between this compound and target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to active sites (e.g., phenylalanine hydroxylase). Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability over time. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Notes on Data Contradictions and Validation

- Spectral Data : Cross-validate NMR/IR results with reference spectra from databases (e.g., NIST Chemistry WebBook) to resolve discrepancies in peak assignments .

- Synthetic Yields : Replicate protocols from independent studies (e.g., vs. 8) to identify inconsistencies caused by reagent purity or reaction scale.

Safety and Handling

- Follow GHS guidelines (e.g., H315, H319) for skin/eye protection and respiratory precautions. Use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.